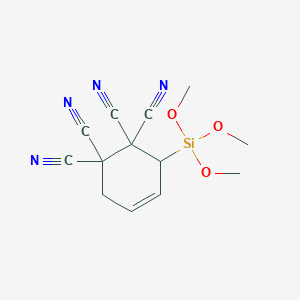
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile is a complex organic compound that features a cyclohexene ring substituted with trimethoxysilyl and tetracarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. The trimethoxysilyl group can be introduced through a silylation reaction, where a silicon-containing reagent reacts with the cyclohexene derivative. The tetracarbonitrile groups are usually introduced through a nitrile addition reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trimethoxysilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanocomposites.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and coatings.
Mécanisme D'action
The mechanism of action of 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used. For example, in materials science, the compound may interact with other molecules to form cross-linked networks, while in organic synthesis, it may act as a reactive intermediate.
Comparaison Avec Des Composés Similaires
Cyclohexene: A simpler analog without the trimethoxysilyl and tetracarbonitrile groups.
Cyclohexane: A saturated analog with different reactivity.
Trimethoxysilane: A compound with similar silylation properties but lacking the cyclohexene ring.
Uniqueness: 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of both trimethoxysilyl and tetracarbonitrile groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
90283-33-3 |
|---|---|
Formule moléculaire |
C13H14N4O3Si |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
3-trimethoxysilylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H14N4O3Si/c1-18-21(19-2,20-3)11-5-4-6-12(7-14,8-15)13(11,9-16)10-17/h4-5,11H,6H2,1-3H3 |
Clé InChI |
SHMQGHNBQQICCW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1C=CCC(C1(C#N)C#N)(C#N)C#N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
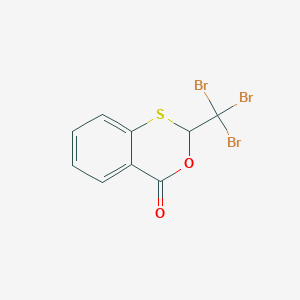
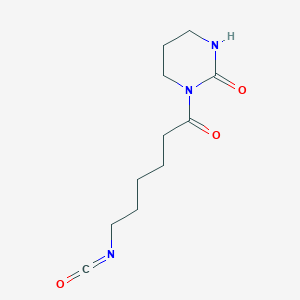

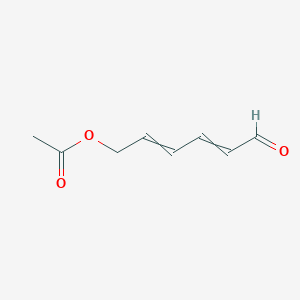


![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
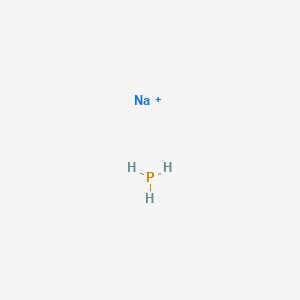
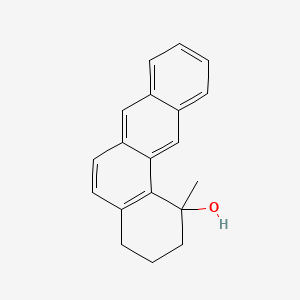

![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)


